2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(11-5-3-2-4-6-11)12(16)9-15-7-10(13)8-15/h2-6,10H,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXQTKILGETPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Synthesis
The synthesis of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate azetidine precursor. Various synthetic pathways have been explored to optimize yield and purity, often employing methods such as cyclization and acylation.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a series of N-(substituted phenyl)-2-chloroacetamides were evaluated for their effectiveness against various bacterial strains. Compounds with specific substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | S. aureus | 32 µg/mL |
| A2 | E. coli | 64 µg/mL |
| A3 | C. albicans | 128 µg/mL |
Anti-inflammatory Properties
The compound has been investigated for its potential as an N-acylethanolamine acid amidase (NAAA) inhibitor, which plays a crucial role in the hydrolysis of lipid mediators like palmitoylethanolamide (PEA). Inhibition of NAAA may enhance the anti-inflammatory effects of PEA, making this compound a candidate for treating pain and inflammatory conditions .
Anticonvulsant Activity
In vivo studies have demonstrated anticonvulsant activity for certain derivatives related to 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide. These compounds were tested using maximal electroshock (MES) and showed promising results in reducing seizure activity in animal models .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various azetidine derivatives against E. coli, S. aureus, and C. albicans. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency, with certain halogenated derivatives showing enhanced activity .
- Anti-inflammatory Mechanism : Research highlighted the role of azetidine derivatives in modulating inflammatory pathways through NAAA inhibition, suggesting their potential application in chronic pain management .
- Anticonvulsant Effects : In a controlled study, several derivatives were subjected to MES testing, revealing that compounds with specific structural features exhibited significant anticonvulsant properties, indicating their potential in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activity of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Azetidine Ring Modifications : Variations in the azetidine structure may affect binding affinity to biological targets.
Comparison with Similar Compounds
Structural Features
The N-methyl-N-phenylacetamide scaffold is common across several pharmacologically active compounds. Key structural variations in analogues include:
Key Observations :
- Ring Strain vs.
- Hydrogen-Bonding Capacity: The primary amine in the azetidine moiety may improve solubility and target interaction compared to non-polar substituents (e.g., naphthyloxy).
- Pharmacological Implications : Substitutents dictate applications; for example, fluorinated benzoxazolone derivatives (e.g., [¹⁸F]-FEBMP) are optimized for CNS penetration, while benzothiazole derivatives (Mefenacet) exhibit herbicidal activity.
Key Observations :
Pharmacological and Functional Comparisons
- Neuroimaging Agents: TSPO ligands like [¹⁸F]-FEBMP exhibit favorable lipophilicity (logP ~2.5–3.0) and BBB penetration, attributed to the benzoxazolone-fluoropropoxy group .
- Herbicidal Activity : Mefenacet’s benzothiazole-oxy group disrupts plant cell wall synthesis, a mechanism unlikely in the azetidine analogue due to differences in electronic properties .
- Antimicrobial Potential: Triazole derivatives (e.g., 6a–m) show antimicrobial activity in preliminary screens, suggesting the azetidine analogue could be explored similarly .
Crystallographic and Conformational Insights
- Mefenacet : Crystal packing involves C–H···O and C–H···π interactions, with dihedral angles between benzothiazole and phenyl groups (51.63°–60.46°) . The azetidine analogue’s smaller ring may enforce distinct torsional angles, impacting molecular recognition.
- TSPO Ligands : Structural rigidity in benzoxazolone derivatives supports high-affinity TSPO binding . The azetidine’s flexibility could either enhance or hinder target engagement, depending on conformational constraints.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide typically follows a sequence involving:
- Formation of the azetidine ring system or its precursor
- Introduction of the amino substituent at the 3-position of the azetidine ring
- Alkylation or acylation to attach the N-methyl-N-phenylacetamide group
This approach leverages nucleophilic substitution reactions, ring-closure techniques, and amide bond formation under controlled conditions.
Preparation of Key Intermediates
Synthesis of 3-Aminoazetidine Derivatives
Azetidine derivatives with amino substitution at the 3-position are often synthesized via ring-closure reactions starting from β-amino alcohols or haloamines. One approach involves:
- Using 3-amino-1-azetidine or its protected forms as a starting point
- Functionalizing the nitrogen atom to enable further alkylation
Literature reports indicate that azetidin-2-one (β-lactam) fused systems can be synthesized and subsequently reduced or modified to yield 3-aminoazetidine structures.
Preparation of N-Methyl-N-phenylacetamide Alkylating Agents
The N-methyl-N-phenylacetamide moiety is introduced via alkylation reactions using haloacetamide derivatives. For example:
Alkylation Reaction to Form the Target Compound
The key step involves the nucleophilic substitution of the azetidine nitrogen with the haloacetamide alkylating agent:
- The 3-aminoazetidine derivative is reacted with 2-chloro-N-methyl-N-phenylacetamide in the presence of a base such as potassium carbonate.
- The reaction is typically conducted in dry acetone or similar solvents at elevated temperatures (~60 °C) under inert atmosphere.
- Catalytic amounts of potassium iodide may be added to facilitate the reaction.
- The reaction progress is monitored by HPLC or TLC.
- Yields reported for similar alkylation reactions range from 44% to 78%.
Purification and Characterization
- The crude product is purified by flash chromatography on silica gel or by precipitation techniques using ethanol.
- Purity is assessed by HPLC chromatography.
- Structural confirmation is performed by 1H NMR, 13C NMR, LC/MS, and elemental analysis.
- The final compound is typically obtained as a crystalline solid.
Detailed Reaction Scheme (Illustrative)
Research Findings and Notes
- The alkylation step is crucial and requires controlled temperature and inert atmosphere to prevent side reactions.
- The presence of the amino group on the azetidine ring can influence the nucleophilicity and thus the reaction kinetics.
- Purification methods such as flash chromatography are preferred for removing unreacted starting materials and side products.
- Analytical data from NMR and mass spectrometry confirm the successful formation of the target amide bond and retention of the azetidine ring structure.
- Literature emphasizes the importance of using dry solvents and base to maximize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Remarks |
|---|---|---|
| Starting amine | 3-aminoazetidine or derivative | Free or protected amino group |
| Alkylating agent | 2-chloro-N-methyl-N-phenylacetamide | Prepared via acylation of N-methyl-N-phenylamine |
| Solvent | Dry acetone or DCM | Dry conditions preferred |
| Base | Potassium carbonate | Facilitates nucleophilic substitution |
| Catalyst | Potassium iodide (catalytic amount) | Enhances reaction rate |
| Temperature | 0 °C for acylation; 60 °C for alkylation | Controlled to avoid decomposition |
| Reaction time | 1-3 hours | Monitored by HPLC |
| Purification | Flash chromatography or precipitation | Ensures purity |
| Yield | 44-78% | Moderate to good |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
